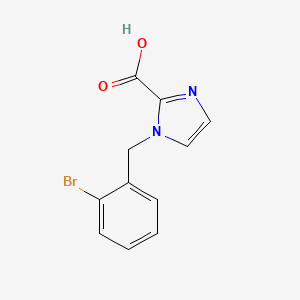

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 .

Synthesis Analysis

The synthesis of this compound might involve a nucleophilic substitution reaction . A similar compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, was synthesized using a one-step nucleophilic substitution reaction . The Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide, could also be a potential method for the synthesis .Molecular Structure Analysis

The structure of this compound can be confirmed by spectroscopic techniques, MS, and single crystal X-ray diffraction . The molecular structure can be further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Chemical Reactions Analysis

The chemical reactivity of this compound might be similar to that of other alkyl halides. Alkyl halides typically undergo two characteristic reactions: alpha cleavage and dehydration . In alpha cleavage, the bond between the oxygen-bearing carbon atom and one of the neighboring carbons is broken .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Imidazole derivatives, including "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid," have been extensively studied for their synthetic utility. For example, Loubidi et al. (2016) described a new synthetic approach to the imidazo[1,5-a]imidazole-2-one scaffold, demonstrating the synthetic potential of this scaffold through Suzuki–Miyaura cross-coupling reactions, which enable the introduction of a large panel of boronic acids to access a broad and diversified library of compounds (Loubidi et al., 2016). This showcases the compound's role in creating complex structures important for chemical research and drug development.

Pharmacological Activity

Research on imidazole derivatives has also uncovered significant pharmacological potential. Although direct applications of "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid" in pharmacology are not detailed in the provided results, related compounds have been synthesized and evaluated for various biological activities, such as anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the broader significance of imidazole-related compounds in medicinal chemistry (Grandolini et al., 1993) (Grandolini et al., 1993).

Catalysis and Chemical Transformations

Imidazole and its derivatives serve as catalysts or key intermediates in various chemical reactions. For instance, N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines have been facilitated by the use of imidazole, showcasing its utility in catalyzing the formation of carboxylic acid amides from amines and α-functionalized aldehydes (Bode & Sohn, 2007) (Bode & Sohn, 2007). This highlights the compound's relevance in synthetic organic chemistry and its potential in facilitating complex organic transformations.

Safety and Hazards

Orientations Futures

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that there could be potential for future research and development of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

For instance, some imidazole derivatives are known to inhibit the enzyme cytochrome P450, which plays a crucial role in drug metabolism .

Mode of Action

The bromobenzyl group might undergo nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with amino acid residues in target proteins .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways affected by “1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid”. If this compound interacts with enzymes such as cytochrome p450, it could potentially affect various metabolic pathways in the body .

Result of Action

If it inhibits enzymes such as cytochrome p450, it could potentially affect the metabolism of other drugs and endogenous compounds .

Propriétés

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECFJANFADDAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)

![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)

![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)

![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)